molecular formula C18H21FN2O2S B2499067 (E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1223877-91-5

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide

Cat. No. B2499067
CAS RN: 1223877-91-5
M. Wt: 348.44
InChI Key: VYYWHXJXRILSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies, and its potential therapeutic applications are being explored.

Scientific Research Applications

Antimicrobial Activity

Research by Ghorab et al. (2017) on a series of compounds synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione demonstrated interesting antimicrobial activity against a panel of Gram-positive, Gram-negative bacteria, and fungi. Compounds in this study displayed higher activity compared to reference drugs, with minimum inhibitory concentration (MIC) values ranging from 3.9–31.3 μg/mL, highlighting their potential as antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017).

Fluorescent Molecular Probes

Diwu et al. (1997) developed new fluorescent solvatochromic dyes with a dimethylamino group and a sulfonyl group, showcasing strong solvent-dependent fluorescence. These compounds, due to their "push-pull" electron transfer system, are useful as ultrasensitive fluorescent molecular probes for studying various biological events and processes, indicating the versatility of sulfonyl and dimethylamino groups in fluorescent probe design Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R. (1997).

properties

IUPAC Name

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-21(2)18(16-8-10-17(19)11-9-16)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,18,20H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYWHXJXRILSKL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethene-1-sulfonamide

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